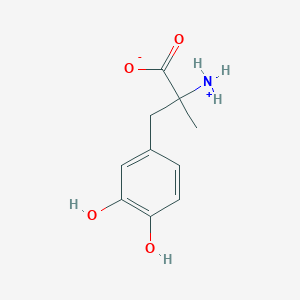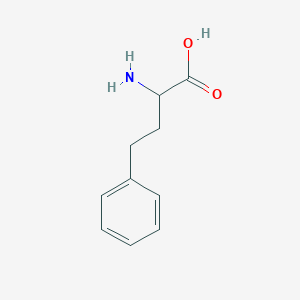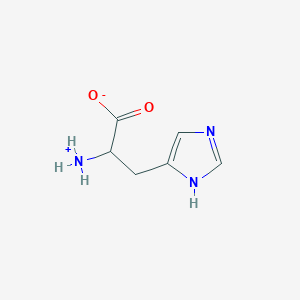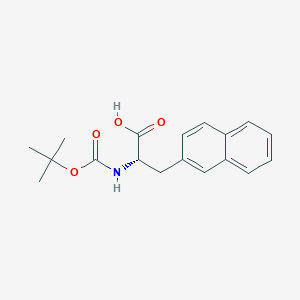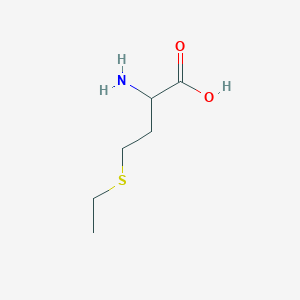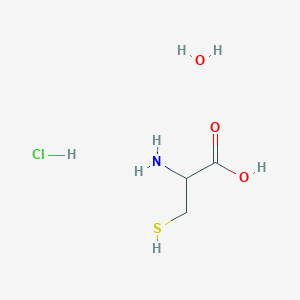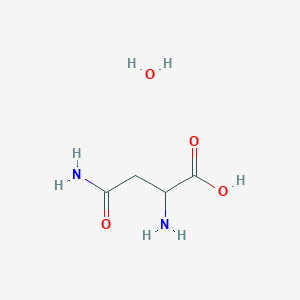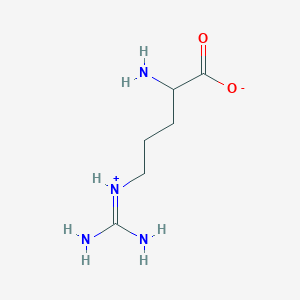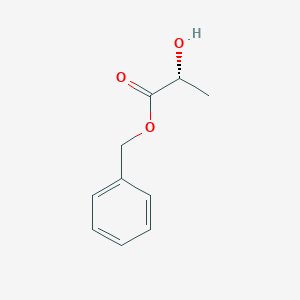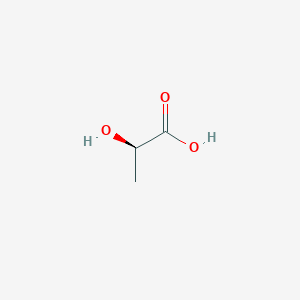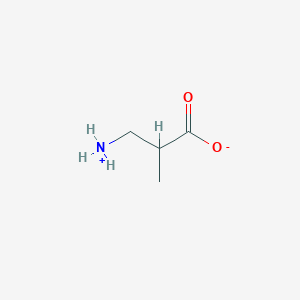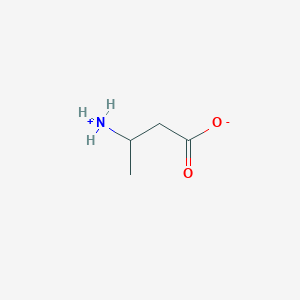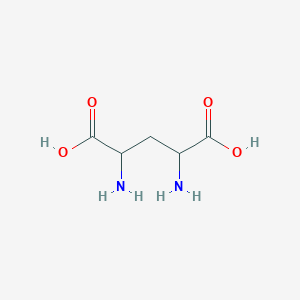
2,4-Diaminopentanedioic acid
説明
2,4-Diaminopentanedioic acid, also known as (2S,4S)-2,4-diaminopentanedioic acid dihydrochloride, is a chemical compound with the linear formula C5H10N2O4 . It contains a total of 20 bonds, including 10 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 2 carboxylic acids (aliphatic), 2 primary amines (aliphatic), and 2 hydroxyl groups .
Molecular Structure Analysis
The molecular structure of 2,4-Diaminopentanedioic acid includes a total of 20 bonds. There are 10 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 2 carboxylic acids (aliphatic), 2 primary amines (aliphatic), and 2 hydroxyl groups . The molecular weight is 162.146 .科学的研究の応用
Global Trends in 2,4-D Research
A scientometric review has revealed significant advancements in the research of 2,4-dichlorophenoxyacetic acid (2,4-D) toxicity and mutagenicity. This herbicide, commonly used in agriculture and urban settings, has garnered attention in fields such as Toxicology and Biochemical and Molecular Biology. Researchers have primarily focused on occupational risk, neurotoxicity, resistance to herbicides, and effects on non-target species, particularly aquatic ones, with a notable trend toward studies in molecular biology, human exposure assessment, and pesticide degradation (Zuanazzi, Ghisi, & Oliveira, 2020).
Biochemical Impact on Aquatic Species
Studies on Cyprinus carpio (L.), a freshwater fish, exposed to 2,4-Diamin, have shown various changes in protein and carbohydrate metabolisms in serum, muscle, and liver tissues. These include alterations in glutamate–oxaloacetate and glutamate–pyruvate transaminase activities and changes in lactate dehydrogenase activity, providing insights into the herbicide's biochemical impact on aquatic life (Oruç & Üner, 1999).
Neurotransmitter Uptake Inhibition
Research has shown that L-2,4-diaminobutyric acid, a compound similar in structure to 2,4-Diaminopentanedioic acid, acts as an inhibitor of gamma-aminobutyric acid uptake in rat brain synaptosomes. This process involves both competitive and noncompetitive inhibition, depending on the exposure duration, highlighting its significance in neurobiology (Simon & Martin, 1973).
Novel Amino Acid Discovery
2,4-Diamino-3-methylbutanoic acid, structurally related to 2,4-Diaminopentanedioic acid, has been identified in root nodule hydrolysates from Lotus tenuis. This discovery in Rhizobium bacteria interactions opens new avenues for research in plant biochemistry and microbiology (Shaw, Ellingham, & Nixon, 1981).
Herbicide Removal Strategies
Efforts to remove 2,4-Dichlorophenoxyacetic acid from water sources due to its toxicity and environmental impact have been a research focus. Various methods have been explored for its efficient removal from contaminated water bodies, highlighting the necessity for better environmental management strategies (EvyAliceAbigail et al., 2017).
Stereoselective Synthesis of Diamino Acids
A study on the stereoselective synthesis of unusual basic amino acids, including 2,4-diaminopentanoic acid, demonstrated the potential of these compounds in the field of chemical synthesis and pharmaceuticals. This research provides a pathway for the creation of novel amino acids with specific stereochemical configurations (Park, Lee, Maeda, Aoyagi, & Kato, 1989).
Anticancer Treatment Potential
Research into novel antifolate analogs of 2,4-diaminopentanedioic acid has shown promising results in the treatment of certain cancers. These compounds, compared with methotrexate, have been evaluated for their potential in inhibiting human dihydrofolate reductase and thymidylate synthase, highlighting their significance in oncology research (Stoicescu & Rotaru, 2013).
Environmental and Health Considerations
Studies on the environmental persistence of 2,4-D and its effects on human health, specifically its association with non-Hodgkin lymphoma, underscore the importance of understanding its broader ecological and health impacts. These insights are crucial for developing safer and more sustainable agricultural practices (Smith, Smith, La Merrill, Liaw, & Steinmaus, 2017).
特性
IUPAC Name |
2,4-diaminopentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,6-7H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPLXECQBMXEBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10931331 | |
| Record name | 4-Aminoglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10931331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diaminopentanedioic acid | |
CAS RN |
1421-04-1 | |
| Record name | 1421-04-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58391 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Aminoglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10931331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



